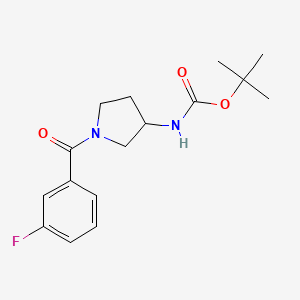

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC20693008

Molecular Formula: C16H21FN2O3

Molecular Weight: 308.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21FN2O3 |

|---|---|

| Molecular Weight | 308.35 g/mol |

| IUPAC Name | tert-butyl N-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21) |

| Standard InChI Key | KFAAYKYHGMJIKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F |

Introduction

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. It features a pyrrolidine ring substituted with a fluorobenzoyl group and a tert-butyl carbamate moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug design and synthesis.

Synthesis

The synthesis of (S)-tert-butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate typically involves:

-

Starting Materials: A fluorobenzoyl chloride derivative and an enantiomerically pure pyrrolidine.

-

Reaction Steps:

-

The pyrrolidine is reacted with the fluorobenzoyl chloride under basic conditions to form the intermediate.

-

The intermediate is then treated with tert-butyl chloroformate to introduce the carbamate functionality.

-

-

Purification: The product is purified using column chromatography or recrystallization.

Applications

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate has potential applications in:

-

Pharmaceutical Development: The compound may serve as an intermediate or scaffold for synthesizing bioactive molecules.

-

Medicinal Chemistry: Its structure suggests potential activity as a ligand for specific receptors or enzymes.

-

Chemical Biology: It could be used as a probe in biochemical assays.

Analytical Data

The compound can be characterized using the following techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (^1H) and carbon (^13C) NMR spectra confirm the structure.

-

Fluorine (^19F) NMR provides additional insights into the fluorobenzoyl group.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z = 308, corresponding to the molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for carbamate () and aromatic () groups.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used for purity assessment and enantiomeric excess determination.

-

Safety and Handling

| Parameter | Details |

|---|---|

| Toxicity | Limited data; handle with caution |

| Storage Conditions | Store at room temperature in a dry place |

| Protective Measures | Use gloves, goggles, and lab coats |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume